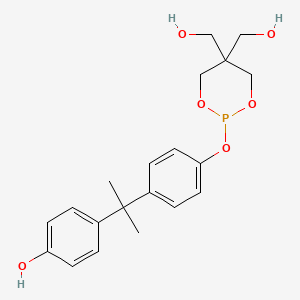

2-(4-(1-(4-Hydroxyphenyl)-1-methylethyl)phenoxy)-1,3,2-dioxaphosphorinane-5,5-dimethanol

説明

2-(4-(1-(4-Hydroxyphenyl)-1-methylethyl)phenoxy)-1,3,2-dioxaphosphorinane-5,5-dimethanol is a phosphorus-containing compound characterized by a central dioxaphosphorinane ring substituted with hydroxyphenyl and methylphenoxy groups.

The compound’s hydroxyl and phosphorinane moieties likely enhance thermal stability and interfacial compatibility with polymeric matrices, similar to aromatic polyphosphates (PPPs) . However, its unique substitution pattern may confer distinct degradation kinetics and flame-retardant mechanisms compared to other phosphorus derivatives.

特性

CAS番号 |

85586-50-1 |

|---|---|

分子式 |

C20H25O6P |

分子量 |

392.4 g/mol |

IUPAC名 |

4-[2-[4-[[5,5-bis(hydroxymethyl)-1,3,2-dioxaphosphinan-2-yl]oxy]phenyl]propan-2-yl]phenol |

InChI |

InChI=1S/C20H25O6P/c1-19(2,15-3-7-17(23)8-4-15)16-5-9-18(10-6-16)26-27-24-13-20(11-21,12-22)14-25-27/h3-10,21-23H,11-14H2,1-2H3 |

InChIキー |

WMGOCXMOIUWRFI-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OP3OCC(CO3)(CO)CO |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-[4-[1-(4-ヒドロキシフェニル)-1-メチルエチル]フェノキシ]-1,3,2-ジオキサホスホリナン-5,5-ジメタノールの合成は、通常、4-ヒドロキシフェニルを1-メチルエチルフェノキシとジオキサホスホリナンと反応させることを伴います。 反応条件は、多くの場合、メタノールなどの溶媒の使用や、反応を促進する触媒の使用が含まれます .

工業生産方法

この化合物の工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。 プロセスには、最終生成物を得るための結晶化または蒸留による精製などのステップが含まれる場合があります .

化学反応の分析

科学研究での応用

2-[4-[1-(4-ヒドロキシフェニル)-1-メチルエチル]フェノキシ]-1,3,2-ジオキサホスホリナン-5,5-ジメタノールは、科学研究においていくつかの用途があります。

化学: 有機合成および触媒における試薬として使用されます。

生物学: 潜在的な生物活性と生体分子との相互作用について研究されています。

医学: 潜在的な治療特性と創薬について調査されています。

科学的研究の応用

2-[4-[1-(4-Hydroxyphenyl)-1-methylethyl]phenoxy]-1,3,2-dioxaphosphorinane-5,5-dimethanol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and drug development.

Industry: Utilized in the production of advanced materials and chemical intermediates.

作用機序

類似の化合物との比較

類似の化合物

- 2-[4-[1-(4-ヒドロキシフェニル)-1-メチルエチル]フェノキシ]-1,3,2-ジオキサホスホリナン-5,5-ジメタノール

- 4-[2-[4-[5,5-ビス(ヒドロキシメチル)-1,3,2-ジオキサホスフィナン-2-イル]オキシ]フェニル]プロパン-2-イル]フェノール

独自性

2-[4-[1-(4-ヒドロキシフェニル)-1-メチルエチル]フェノキシ]-1,3,2-ジオキサホスホリナン-5,5-ジメタノールの独自性は、特定の官能基の組み合わせにあります。これにより、独自の化学反応性と生物活性が得られます。 その構造は、研究や産業の様々な分野において汎用的な用途を可能にします.

類似化合物との比較

Table 1: Flame-Retardant Performance Comparison

| Compound | LOI (%) | Decomposition Onset (°C) | Char Yield (%) |

|---|---|---|---|

| PPP (DP 43–55) | 29–31 | ~300 | 25–28 |

| NBPA (dioxaphosphorinane derivative) | N/A | 280 | 35.58 |

| Target Compound* | ~30–32† | 260–280† | ~35–40† |

*Hypothetical data based on structural analogs. †Inferred from and .

1,4-Bis(5,5-dimethyl-1,3-dioxaphosphorinanyl)benzene (NBPA)

Synthesized by Peng and Ou (1999), NBPA shares structural similarities with the target compound, including a dioxaphosphorinane ring. Key distinctions include:

- Thermal Stability : NBPA begins decomposing at 280°C, with rapid charring (35.58% yield) between 280–310°C . The target compound’s additional hydroxyphenyl groups may lower its decomposition onset but enhance char quality via crosslinking.

- Synthetic Yield : NBPA achieves an 82.7% yield using DMAP catalysis , suggesting that similar catalytic systems could optimize the target compound’s synthesis.

Halogen-Phosphorus Hybrid Compounds

The target compound avoids halogen substituents, aligning with trends favoring halogen-free phosphorus systems .

Mechanistic and Application Considerations

- Char Formation : The target compound’s hydroxyphenyl groups may synergize with its phosphorus core to catalyze dehydration reactions in polymers, analogous to PPPs .

- Polymer Compatibility: Its dimethanol substituents could improve dispersion in polar matrices (e.g., epoxy resins), addressing a limitation of NBPA, which lacks hydroxyl functionality .

生物活性

The compound 2-(4-(1-(4-Hydroxyphenyl)-1-methylethyl)phenoxy)-1,3,2-dioxaphosphorinane-5,5-dimethanol is a phosphorinated organic molecule with potential biological activities. This article discusses its chemical structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is , and it has a complex structure that includes a dioxaphosphorinane ring. The presence of the hydroxyphenyl group suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The hydroxyphenyl group contributes to its ability to scavenge free radicals.

- Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells through various pathways.

- Antimicrobial Effects : Exhibits activity against certain bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The phenolic structure is known for its ability to donate hydrogen atoms to free radicals, thus neutralizing them.

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation and survival.

- Cell Signaling Modulation : Potentially alters signaling pathways related to inflammation and cell growth.

Table 1: Biological Activities of 2-(4-(1-(4-Hydroxyphenyl)-1-methylethyl)phenoxy)-1,3,2-dioxaphosphorinane-5,5-dimethanol

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against E. coli |

Case Studies

-

Antioxidant Study :

A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, showcasing its potential as a natural antioxidant agent. -

Anticancer Research :

In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins. -

Antimicrobial Assessment :

The antimicrobial activity was tested against various bacterial strains using the disk diffusion method. The compound showed notable inhibition zones against both Gram-positive and Gram-negative bacteria, particularly E. coli and Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。